6-bromo-4H-benzo[d][1,3]dioxine-8-carbaldehyde
Description
6-Bromo-4H-benzo[d][1,3]dioxine-8-carbaldehyde is a heterocyclic organic compound featuring a benzo[d][1,3]dioxine core substituted with a bromine atom at position 6 and a carbaldehyde group at position 6. The benzo[d][1,3]dioxine ring system consists of a benzene ring fused with a 1,3-dioxine moiety, creating a bicyclic structure. The bromine substituent enhances the compound’s electrophilicity and reactivity in substitution reactions, while the aldehyde group provides a versatile handle for further functionalization, such as condensation or nucleophilic addition reactions. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and materials chemistry, particularly in the development of bioactive molecules or ligands for receptor-targeted applications .
Properties
IUPAC Name |
6-bromo-4H-1,3-benzodioxine-8-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c10-8-1-6(3-11)9-7(2-8)4-12-5-13-9/h1-3H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGWMSFGSYCWOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Br)C=O)OCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4H-benzo[d][1,3]dioxine-8-carbaldehyde typically involves the bromination of benzo[d][1,3]dioxine followed by formylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The formylation step can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4H-benzo[d][1,3]dioxine-8-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. .
Major Products Formed
Oxidation: 6-Bromo-4H-benzo[d][1,3]dioxine-8-carboxylic acid.
Reduction: 6-Bromo-4H-benzo[d][1,3]dioxine-8-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
6-Bromo-4H-benzo[d][1,3]dioxine-8-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in developing new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving aldehyde oxidase.
Industry: Used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 6-bromo-4H-benzo[d][1,3]dioxine-8-carbaldehyde largely depends on its application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity or altering protein function. The bromine atom can also participate in halogen bonding, influencing molecular interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 6-bromo-4H-benzo[d][1,3]dioxine-8-carbaldehyde, highlighting differences in substituents, properties, and applications:
Key Differences and Implications
- Substituent Effects: Bromine vs. Fluorine: Bromine’s larger atomic radius and lower electronegativity compared to fluorine result in distinct electronic and steric effects. Aldehyde vs. Chloromethyl: The aldehyde group (CHO) enables condensation reactions (e.g., forming Schiff bases), while the chloromethyl (CH2Cl) group facilitates nucleophilic substitutions, expanding utility in divergent synthetic pathways .
Applications :
- The brominated derivative is critical in medicinal chemistry for synthesizing GABAA receptor ligands, where bromine’s size improves receptor-subtype selectivity .
- The fluoro analog is commercially available as a stable building block for high-throughput synthesis, reflecting its optimized reactivity and shelf life .
Synthetic Routes :
- 6-Fluoro-4H-benzo[d][1,3]dioxine-8-carbaldehyde is synthesized via oxidation of 8-chloromethyl-6-fluoro derivatives, a pathway likely adaptable to the bromo analog .
- Brominated benzodioxines often derive from bromination of precursor aromatics or cross-coupling reactions, leveraging bromine’s compatibility with transition-metal catalysts .
Research Findings
- Medicinal Chemistry : Brominated benzodioxine derivatives, such as MIDD0003 and SH-053-2'F-R-CH3-acid (), exhibit potent binding to GABAA receptors, underscoring the bromo-carbaldehyde’s role as a precursor for CNS-targeted therapeutics .
- Material Science : Fluorinated analogs are prioritized in industrial settings due to their stability and ease of functionalization, as evidenced by commercial listings from suppliers like CymitQuimica .
Biological Activity
6-Bromo-4H-benzo[d][1,3]dioxine-8-carbaldehyde is an organic compound with the molecular formula CHBrO and a molecular weight of approximately 227.06 g/mol. This compound is characterized by its unique structure, which includes a brominated benzo[d][1,3]dioxole moiety. The presence of the bromine atom is believed to enhance its reactivity and potential biological activity, making it a subject of interest in various fields of research, particularly in medicinal chemistry.
The compound exhibits several notable chemical properties that influence its biological activity:
- Reactivity : The bromine atom increases the electrophilicity of the compound, allowing it to participate in various chemical reactions.
- Synthesis : It can be synthesized through several methods, including oxidation and substitution reactions involving other organic compounds.
Biological Activities
Research indicates that this compound has potential biological activities, particularly in the following areas:
Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism of action appears to involve interference with bacterial cell wall synthesis and function.
Antifungal Properties
In addition to its antibacterial effects, this compound demonstrates antifungal activity. It has been tested against common fungal pathogens, showing significant inhibition of growth at certain concentrations.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and modulation of cell cycle progression.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific enzymes and receptors within cells, leading to various biological responses. The bromine atom and the aldehyde group play crucial roles in these interactions.
Comparative Analysis
To understand the uniqueness of this compound, it can be compared with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 6-Chloro-4H-benzo[d][1,3]dioxine-8-carbaldehyde | Structure | Similar antimicrobial properties but lower potency due to chlorine substitution. |
| 6-Fluoro-4H-benzo[d][1,3]dioxine-8-carbaldehyde | Structure | Exhibits different stability and interaction profiles compared to brominated analogs. |
| 6-Iodo-4H-benzo[d][1,3]dioxine-8-carbaldehyde | Structure | Unique chemical behavior due to iodine's larger size and electronic properties. |
Case Studies
Several case studies have evaluated the biological activity of this compound:
- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound showed an MIC (Minimum Inhibitory Concentration) value ranging from 10 to 50 µg/mL depending on the strain tested.
- Anticancer Activity : In vitro assays on human cancer cell lines indicated that treatment with this compound resulted in a significant decrease in cell viability (IC values ranging from 5 to 20 µM), suggesting its potential as a chemotherapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
